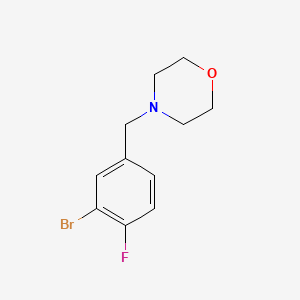

4-(3-Bromo-4-fluorobenzyl)morpholine

Übersicht

Beschreibung

4-(3-Bromo-4-fluorobenzyl)morpholine is a compound that belongs to the class of organic compounds known as morpholines, which are characterized by the presence of a morpholine ring, a six-membered heterocyclic amine containing both oxygen and nitrogen atoms. This specific compound also features bromo- and fluoro- substituents on the benzyl group, indicating its potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of morpholine derivatives, including those with substituted benzyl groups, typically involves multi-step chemical reactions starting from basic building blocks. For example, the asymmetric synthesis of enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, a related compound, was achieved through the regioselective opening of epichlorohydrin with fluorobenzylamine, followed by reduction and amination processes (Kato et al., 1994). Similar strategies could be adapted for the synthesis of 4-(3-Bromo-4-fluorobenzyl)morpholine, incorporating appropriate substituents at the required positions.

Molecular Structure Analysis

Molecular structure analysis of morpholine derivatives often involves spectroscopic methods and crystallography to elucidate the configuration and conformation of the compound. For instance, structural exploration and Hirshfeld surface analysis were conducted on a novel bioactive heterocycle, providing insights into its molecular conformation and intermolecular interactions (Prasad et al., 2018). These analytical techniques could similarly be applied to understand the structural aspects of 4-(3-Bromo-4-fluorobenzyl)morpholine.

Chemical Reactions and Properties

The chemical reactivity of morpholine derivatives is influenced by the functional groups present on the morpholine ring and the substituents attached to it. Reactions involving morpholine derivatives can include substitutions, cyclizations, and interactions with various reagents to form new compounds with potential biological activities. For example, the synthesis and crystal structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its morpholinomethyl derivative showcased intermolecular interactions leading to the formation of a supramolecular network (Banu et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity Studies

- Antibacterial and Antioxidant Properties : A study by Menteşe, Ülker, and Kahveci (2015) involved synthesizing benzimidazole derivatives containing morpholine rings. These compounds demonstrated significant antimicrobial and antioxidant activities, highlighting the potential of 4-(3-Bromo-4-fluorobenzyl)morpholine derivatives in developing new antimicrobial agents with additional antioxidant properties (Menteşe, Ülker, & Kahveci, 2015).

- Molecular Solids Synthesis : Research on the synthesis of molecular solids based on nickel compounds included derivatives of 4-(3-Bromo-4-fluorobenzyl)morpholine. These compounds exhibited unique magnetic properties, suggesting applications in materials science and magnetic resonance imaging (MRI) contrast agents (Ni et al., 2005).

- Antifungal Activities : Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing the morpholine moiety, which showed higher antifungal activity compared to the standard carbendazim. This underscores the potential of morpholine derivatives in developing antifungal pharmaceuticals (Qu, Li, Xing, & Jiang, 2015).

Synthesis of Key Intermediates for Drug Development

- Anticoagulant Intermediates : The synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate of the anticoagulant drug rivaroxaban, demonstrates the critical role of 4-(3-Bromo-4-fluorobenzyl)morpholine derivatives in the pharmaceutical synthesis process, offering pathways to more efficient and scalable drug manufacturing (Luo Lingyan et al., 2011).

Antitumor Activity

- Cancer Cell Line Inhibition : Tang and Fu (2018) synthesized a compound derived from 4-(3-Bromo-4-fluorobenzyl)morpholine, which showed distinct inhibitory effects on various cancer cell lines including A549, BGC-823, and HepG-2. This highlights the potential therapeutic applications of such compounds in cancer treatment (Tang & Fu, 2018).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes the following precautionary statements: P301 (If swallowed), P330 (Rinse mouth), P331 (Do NOT induce vomiting), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(3-bromo-4-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-10-7-9(1-2-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXZMNYOZJCBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromo-4-fluorobenzyl)morpholine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2495153.png)

![2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid](/img/structure/B2495154.png)

![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)

![(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B2495159.png)

![4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine](/img/structure/B2495160.png)

![2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2495164.png)

![(5-Methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2495168.png)